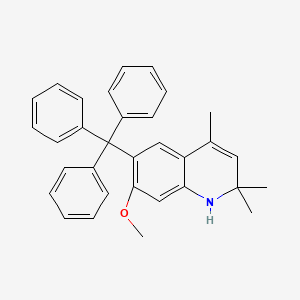![molecular formula C15H18N4OS B11643907 (2E)-2-[(E)-2-{[4-(Dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-5-(prop-2-EN-1-YL)-1,3-thiazolidin-4-one](/img/structure/B11643907.png)
(2E)-2-[(E)-2-{[4-(Dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-5-(prop-2-EN-1-YL)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-2-[(E)-2-{[4-(Dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-5-(prop-2-EN-1-YL)-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with a dimethylaminophenyl group and a prop-2-en-1-yl substituent, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(E)-2-{[4-(Dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-5-(prop-2-EN-1-YL)-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Core: The thiazolidinone ring is often synthesized by the cyclization of a thiourea derivative with an α-halo carbonyl compound under basic conditions.
Introduction of the Dimethylaminophenyl Group: The dimethylaminophenyl group can be introduced via a condensation reaction between the thiazolidinone core and 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst, such as acetic acid.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is typically added through a nucleophilic substitution reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring or the prop-2-en-1-yl group, leading to the formation of sulfoxides or epoxides, respectively.
Reduction: Reduction reactions can target the imine or hydrazone functionalities, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylaminophenyl group or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkyl halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, epoxides
Reduction: Amines
Substitution: Various substituted thiazolidinones
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown promise in preliminary studies as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further research in developing new antibiotics.
Medicine
In medicinal research, the compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential lead compound for the development of new anticancer drugs.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as antimicrobial coatings or drug delivery systems.
Mechanism of Action
The mechanism by which (2E)-2-[(E)-2-{[4-(Dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-5-(prop-2-EN-1-YL)-1,3-thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone and thiazolidinone functionalities. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(E)-2-{[4-(Dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-5-(methyl)-1,3-thiazolidin-4-one
- (2E)-2-[(E)-2-{[4-(Dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-5-(ethyl)-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (2E)-2-[(E)-2-{[4-(Dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-5-(prop-2-EN-1-YL)-1,3-thiazolidin-4-one stands out due to the presence of the prop-2-en-1-yl group, which may enhance its biological activity and provide unique chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H18N4OS |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(2Z)-2-[(Z)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-5-prop-2-enyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H18N4OS/c1-4-5-13-14(20)17-15(21-13)18-16-10-11-6-8-12(9-7-11)19(2)3/h4,6-10,13H,1,5H2,2-3H3,(H,17,18,20)/b16-10- |
InChI Key |
ZAILFKFWNRWEBU-YBEGLDIGSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N\N=C/2\NC(=O)C(S2)CC=C |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z)-6-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643829.png)
![3-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11643831.png)
![(5Z)-1-(2,3-dichlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11643832.png)
![(6Z)-2-butyl-5-imino-6-[4-(1-phenylethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643845.png)
![(6Z)-6-{3-chloro-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643846.png)
![(5E)-1-(3-fluorophenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11643853.png)
![4-{(2E)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11643857.png)
![1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]methanamine](/img/structure/B11643864.png)
![3-[3-(Dipropylamino)-2-hydroxypropyl]-1-({3-[3-(dipropylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B11643865.png)

![Ethyl 3-[(8-methoxy-2-methylquinolin-4-yl)amino]benzoate](/img/structure/B11643877.png)
![2-[(4-Methylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B11643879.png)
![Ethyl 6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11643885.png)

